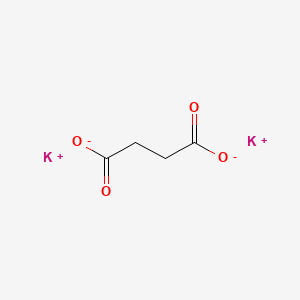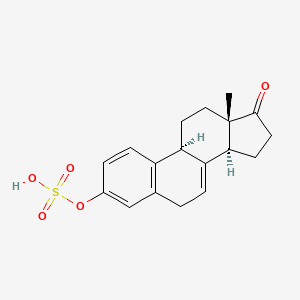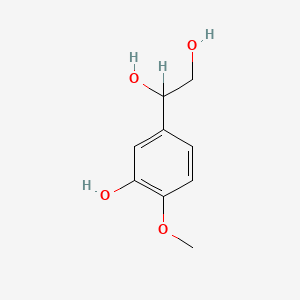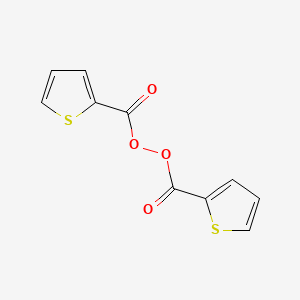![molecular formula C15H17NO10 B1222787 (2S,3S,4S,5R,6S)-6-[2-(carboxymethylcarbamoyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 79294-81-8](/img/structure/B1222787.png)
(2S,3S,4S,5R,6S)-6-[2-(carboxymethylcarbamoyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of glucuronyl-2-hydroxyhippurate involves the conjugation of glucuronic acid with 2-hydroxyhippurate. This can be achieved through enzymatic reactions involving glucuronosyltransferases, which facilitate the transfer of glucuronic acid to the hydroxyl group of 2-hydroxyhippurate .
Industrial Production Methods
Industrial production of glucuronyl-2-hydroxyhippurate typically involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of the compound from biological samples . This method ensures the efficient isolation of the compound for further use in research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S,4S,5R,6S)-6-[2-(carboxymethylcarbamoyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more polar metabolites.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving glucuronyl-2-hydroxyhippurate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of glucuronyl-2-hydroxyhippurate include various glucuronides and other conjugates that are more polar and water-soluble, facilitating their excretion from the body .
Wissenschaftliche Forschungsanwendungen
(2S,3S,4S,5R,6S)-6-[2-(carboxymethylcarbamoyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a model compound to study phase II metabolism and conjugation reactions.
Biology: Investigated for its role as a biomarker in metabolic studies and its presence in biological fluids.
Medicine: Studied for its potential therapeutic effects and its role in drug metabolism and excretion.
Wirkmechanismus
The mechanism of action of glucuronyl-2-hydroxyhippurate involves its role as a conjugate in phase II metabolism. The compound is formed through the action of glucuronosyltransferases, which transfer glucuronic acid to 2-hydroxyhippurate. This process increases the water solubility of the compound, facilitating its excretion from the body . The molecular targets and pathways involved include the enzymes responsible for glucuronidation and the transporters that mediate the excretion of the conjugates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glucuronyl-hippurate: Another conjugate of glucuronic acid, but with hippurate instead of 2-hydroxyhippurate.
Glucuronyl-salicylate: A conjugate of glucuronic acid with salicylate, similar to glucuronyl-2-hydroxyhippurate but without the hydroxyl group on the benzene ring.
Uniqueness
(2S,3S,4S,5R,6S)-6-[2-(carboxymethylcarbamoyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to the presence of the hydroxyl group on the benzene ring, which influences its chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and affects its metabolic pathways and excretion .
Eigenschaften
CAS-Nummer |
79294-81-8 |
|---|---|
Molekularformel |
C15H17NO10 |
Molekulargewicht |
371.3 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[2-(carboxymethylcarbamoyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H17NO10/c17-8(18)5-16-13(22)6-3-1-2-4-7(6)25-15-11(21)9(19)10(20)12(26-15)14(23)24/h1-4,9-12,15,19-21H,5H2,(H,16,22)(H,17,18)(H,23,24)/t9-,10-,11+,12-,15+/m0/s1 |
InChI-Schlüssel |
YLHIHVLXUROIAA-QKZHPOIUSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Synonyme |
G-2-OHH glucuronyl-2-hydroxyhippurate glucuronyl-o-hydroxybenzoylglycine glucuronyl-salicylurate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


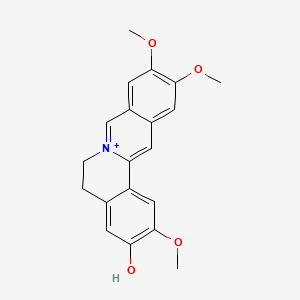
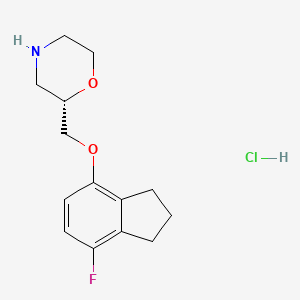
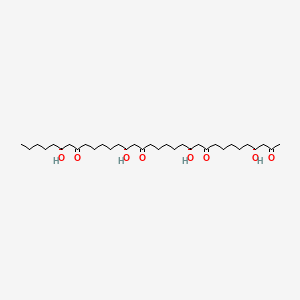
![(6aR,10aR)-3-hexyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1222711.png)

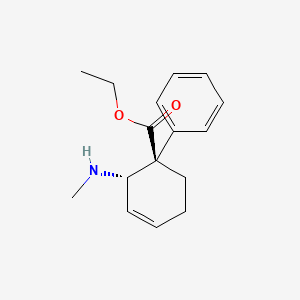
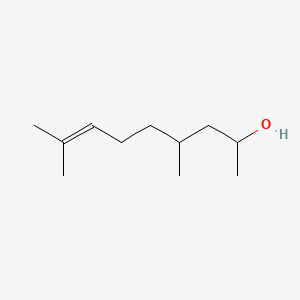
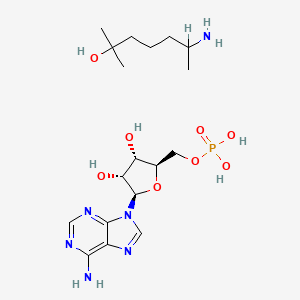
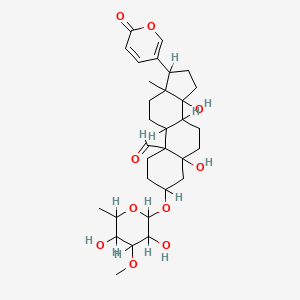
![5-Hydroxy-4,5-dimethyl-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2h-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3h)-dione](/img/structure/B1222722.png)
